(3-Fluoro-benzoylamino)-acetic acid

Description

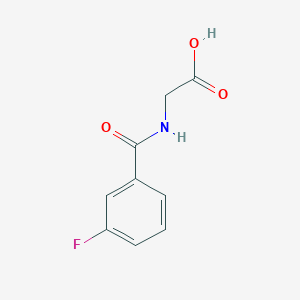

(3-Fluoro-benzoylamino)-acetic acid (CAS: 366-47-2) is a fluorinated derivative of benzoylamino-acetic acid. Its structure comprises a benzoyl group substituted with a fluorine atom at the meta position, linked via an amide bond to an acetic acid moiety. Fluorination at the aromatic ring often enhances metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs, making this compound of interest in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-[(3-fluorobenzoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUNEEKVGHCYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-benzoylamino)-acetic acid typically involves the reaction of 3-fluorobenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-benzoylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoylamino group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobenzoic acid, while reduction could produce 3-fluoroaniline.

Scientific Research Applications

Chemistry: (3-Fluoro-benzoylamino)-acetic acid is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of enzyme inhibitors or receptor agonists/antagonists.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzoylamino)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The benzoylamino group can participate in π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Functional Groups : Replacement of the fluorobenzoyl group with acetyl (as in 587-48-4) reduces molecular weight and lipophilicity, likely diminishing membrane permeability .

- Alkyl Chain Effects: Para-substituted butyrylamino derivatives (e.g., 89625-67-2) exhibit increased hydrophobicity, which could enhance passive diffusion but reduce aqueous solubility .

Biological Activity

(3-Fluoro-benzoylamino)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the fluorine atom in its structure is believed to enhance its binding affinity and selectivity towards biological targets, making it a valuable candidate for drug development.

The compound can be synthesized through various methods, including substitution reactions and coupling with other aromatic systems. Its chemical structure includes a benzoyl moiety attached to an amino group and an acetic acid functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorinated benzoyl derivatives. Compounds similar to this compound have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a series of benzoylthiourea derivatives with fluorine substitutions demonstrated significant antibacterial effects, particularly those with a single fluorine atom on the phenyl ring . The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, leading to disruption of bacterial replication processes.

Anticancer Activity

The anticancer properties of this compound are currently under investigation. Preliminary results suggest that compounds with similar structural features may inhibit cancer cell proliferation by modulating specific enzymatic pathways or receptor interactions. The incorporation of fluorine enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy in vivo.

The mechanism by which this compound exerts its biological effects involves interaction with target proteins. The fluorine atom can form strong interactions with amino acid residues in the binding sites of enzymes or receptors, thereby modulating their activities. This property is crucial for designing enzyme inhibitors or receptor modulators in therapeutic applications.

Study on Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various benzoyl derivatives demonstrated that compounds with fluorine substitutions exhibited enhanced antibacterial activity against both planktonic and biofilm-forming bacteria. The study utilized molecular docking techniques to predict binding affinities, confirming that certain derivatives could effectively inhibit bacterial growth .

Anticancer Research

Research into similar compounds has indicated that they may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, derivatives structurally related to this compound were shown to inhibit tumor growth in animal models, suggesting potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.